Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) is a naturally occurring tetrapeptide discovered in bovine and human brain extracts []. It is classified as an endogenous opioid peptide due to its high affinity and selectivity for the μ-opioid receptor, a receptor subtype primarily associated with analgesia and reward []. Endomorphin-2 is considered an endogenous ligand for the μ-opioid receptor, suggesting it plays a role in modulating pain perception and other physiological processes [, , ]. Notably, Endomorphin-2 demonstrates a stronger binding affinity to the μ-opioid receptor than other endogenous opioids like Met-enkephalin []. Research has also suggested the existence of distinct subtypes of μ-opioid receptors, with Endomorphin-2 potentially interacting with a subtype different from that stimulated by Endomorphin-1 [, , , ].
Synthesis Analysis
Endomorphin-2 can be synthesized using solid-phase peptide synthesis methods [], which involve stepwise addition of amino acids to a growing peptide chain attached to a solid support. Additionally, solution-phase synthesis methods have also been reported for the production of Endomorphin-2 []. This approach involves the sequential coupling of amino acid residues in solution, ultimately leading to the formation of the complete peptide. Several studies have explored the synthesis of stereoisomeric analogs of Endomorphin-2, incorporating D-amino acid isomers []. These studies aimed to investigate the impact of specific amino acid configurations on receptor binding affinity and conformational properties. Further research has focused on the development of pseudoproline-containing analogs of Endomorphin-2, incorporating thiazolidine or oxazolidine residues in place of Proline []. These modifications aimed to induce cis-conformations around the Tyr-Pro amide bond, potentially enhancing binding affinity and selectivity for the μ-opioid receptor.
Molecular Structure Analysis
Endomorphin-2 is a tetrapeptide comprised of the following amino acid sequence: Tyrosine-Proline-Phenylalanine-Phenylalanine-NH2 []. The presence of a Proline residue contributes to the flexibility and conformational variability of the peptide []. Research has highlighted the importance of the C-terminal amide group for the biological activity of Endomorphin-2 []. Structural comparisons between Endomorphin-2 and its C-terminal free acid analog revealed distinct conformational preferences, suggesting the amide group plays a crucial role in receptor interaction.
Chemical Reactions Analysis
Endomorphin-2, similar to other peptides, undergoes proteolytic degradation by enzymes, impacting its stability and duration of action. Studies have investigated the metabolic fate of Endomorphin-2 following incubation with brain synaptic membranes [, ]. The identified degradation products revealed preferential cleavage sites, providing insights into the enzymatic processes involved in the metabolism of this peptide.
Mechanism of Action
Endomorphin-2 exerts its effects by binding to μ-opioid receptors. The activation of these receptors leads to a cascade of intracellular events, ultimately resulting in the inhibition of pain signals [, ]. Research suggests that Endomorphin-2 might induce the release of Dynorphin A (1-17), an endogenous kappa-opioid receptor agonist [, , , ]. This Dynorphin A (1-17) release could potentially contribute to the analgesic effects observed with Endomorphin-2 administration. Studies using antisense oligodeoxynucleotides targeting specific G proteins have provided insights into the signal transduction pathways activated by Endomorphin-2 []. Notably, the inhibition of G(i2)alpha subunits specifically blocked the antinociceptive effects of Endomorphin-2, suggesting this G protein subtype plays a critical role in mediating the analgesic effects of this peptide.
Applications
Pain Research: Endomorphin-2 is widely used to study pain mechanisms and evaluate potential analgesic agents. Its high affinity for μ-opioid receptors makes it a valuable tool for investigating opioid-mediated antinociception [, , , , , , , , , , ].
Neuroscience Research: Endomorphin-2 is utilized to study the role of μ-opioid receptors in various brain functions, including reward, motivation, and stress response [, , ]. Researchers use this peptide to investigate how these receptors modulate neuronal activity and influence behavior.
Cardiovascular Research: Studies have investigated the effects of Endomorphin-2 on blood pressure regulation and heart rate. Endomorphin-2 has been shown to elicit vasodepressor responses and modulate baroreflex function [, ].
Immunology Research: Endomorphin-2 has been detected in dendritic cells, suggesting a potential role in immune modulation []. Its immunosuppressive effects on T lymphocyte proliferation have been observed [].
Cancer Research: Some studies have explored the use of Endomorphin-2 analogs as potential anti-cancer agents, particularly in breast cancer models [, ].
Related Compounds
Endomorphin-1
Compound Description: Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) is an endogenous tetrapeptide and, like Endomorphin-2, acts as a potent and selective agonist at the μ-opioid receptor. [ [] ] It exhibits antinociceptive effects in various pain models, including those induced by thermal, mechanical, and chemical stimuli. [ [], [], [] ]
Relevance: Endomorphin-1 is structurally similar to Endomorphin-2, differing only in the amino acid residue at position 4 (Trp in Endomorphin-1, Phe in Endomorphin-2). [ [] ] While both peptides exhibit high affinity and selectivity for the μ-opioid receptor, studies suggest they might interact with distinct μ-opioid receptor subtypes or activate different downstream signaling pathways, leading to subtle variations in their pharmacological profiles. [ [], [], [], [], [], [], [], [] ] For instance, Endomorphin-2-induced antinociception is often sensitive to κ-opioid receptor antagonists, unlike Endomorphin-1, implying a potential role for dynorphin release in Endomorphin-2's effects. [ [], [], [], [] ]
Compound Description: [D-Ala(2),N-Me-Phe(4),Gly-ol(5)]-Enkephalin (DAMGO) is a synthetic opioid peptide that acts as a potent and selective agonist at the μ-opioid receptor. [ [], [] ] It is widely used as a pharmacological tool to investigate μ-opioid receptor-mediated signaling pathways and their physiological functions.
Dynorphin A (1-17)
Compound Description: Dynorphin A (1-17) is an endogenous opioid peptide that acts primarily as an agonist at the κ-opioid receptor. [ [], [] ] It plays a role in various physiological processes, including pain perception, stress response, and reward.
Relevance: Several studies demonstrate that Endomorphin-2, despite its high selectivity for the μ-opioid receptor, can indirectly activate κ-opioid receptors through the release of Dynorphin A (1-17). [ [], [], [], [], [] ] This interaction might contribute to the unique pharmacological profile of Endomorphin-2, such as its sensitivity to κ-opioid receptor antagonists in certain pain models. [ [], [], [], [] ]
Naloxone
Compound Description: Naloxone is a synthetic opioid antagonist that binds competitively to opioid receptors, effectively blocking the effects of opioid agonists. [ [], [], [], [] ] It is used clinically to reverse opioid overdose and is a valuable tool for studying opioid receptor function.
Relevance: Naloxone is frequently used to investigate the involvement of opioid receptors in the pharmacological effects of Endomorphin-2. [ [], [], [], [] ] Its ability to reverse or attenuate Endomorphin-2-induced antinociception, for example, confirms that these effects are mediated through opioid receptor activation. [ [], [], [] ]
β-Funaltrexamine
Compound Description: β-Funaltrexamine is an opioid receptor antagonist that irreversibly binds to μ-opioid receptors. [ [], [] ] It exhibits greater selectivity for the μ-opioid receptor subtype compared to other opioid receptor subtypes.
Relevance: β-Funaltrexamine is employed in studies to investigate the involvement of the μ-opioid receptor in the antinociceptive effects of Endomorphin-2. [ [], [] ] Its ability to block Endomorphin-2-induced antinociception suggests that these effects are primarily mediated by μ-opioid receptor activation. [ [], [] ]
Naloxonazine
Compound Description: Naloxonazine is a relatively selective antagonist for the μ1-opioid receptor subtype. [ [], [], [], [] ] It is a valuable pharmacological tool for differentiating the roles of μ-opioid receptor subtypes.
Relevance: Naloxonazine is used in several studies to investigate the potential involvement of the μ1-opioid receptor subtype in the antinociceptive effects of Endomorphin-2. [ [], [], [], [] ] The sensitivity of Endomorphin-2-induced antinociception to naloxonazine in some studies suggests that this peptide might preferentially activate the μ1-opioid receptor subtype. [ [], [], [] ]
Nor-Binaltorphimine (nor-BNI)
Compound Description: Nor-Binaltorphimine (nor-BNI) is a highly selective κ-opioid receptor antagonist. [ [], [], [], [], [], [] ] It is a valuable tool for investigating the involvement of the κ-opioid receptor in various physiological and pharmacological processes.
Relevance: Nor-BNI is frequently used to assess the potential contribution of κ-opioid receptors to the antinociceptive effects of Endomorphin-2. [ [], [], [], [], [], [] ] Although Endomorphin-2 shows high selectivity for μ-opioid receptors, several studies report that nor-BNI can attenuate its antinociceptive effects, suggesting a potential indirect activation of κ-opioid receptors, possibly through the release of dynorphins. [ [], [], [], [] ]
3-Methoxynaltrexone
Compound Description: 3-Methoxynaltrexone is a μ-opioid receptor antagonist with a unique pharmacological profile. Unlike naloxone, it demonstrates poor penetration of the blood-brain barrier, making it a useful tool for studying peripheral μ-opioid receptors. [ [] ]
Relevance: While not extensively studied in the context of Endomorphin-2, 3-methoxynaltrexone is used in one study to investigate the role of μ-opioid receptors in the paradoxical hyperalgesia induced by Endomorphin-2 microinjected into the centromedial amygdala. [ [] ] The ability of 3-methoxynaltrexone to block this hyperalgesia suggests that it is mediated by μ-opioid receptor activation within the central nervous system. [ [] ]
D-Pro2-Endomorphin-1 and D-Pro2-Endomorphin-2
Compound Description: These are synthetic analogs of Endomorphin-1 and Endomorphin-2, respectively, where the L-proline at position 2 is replaced with D-proline. [ [] ] This modification typically reduces their potency as agonists and may even confer antagonistic properties at opioid receptors.
Relevance: D-Pro2-Endomorphin-1 and D-Pro2-Endomorphin-2 are valuable tools for investigating the specific μ-opioid receptor subtypes involved in the actions of Endomorphin-1 and Endomorphin-2. [ [] ] Studies using these analogs suggest that distinct μ-opioid receptor subtypes may mediate the antinociceptive effects of these two endogenous peptides. [ [] ]
[D-1-Nal(4)]-Endomorphin-2 and [D-2-Nal(4)]-Endomorphin-2
Compound Description: These are synthetic analogs of Endomorphin-2 where the phenylalanine at position 4 is substituted with either 3-(1-naphthyl)-D-alanine (D-1-Nal) or 3-(2-naphthyl)-D-alanine (D-2-Nal). [ [], [] ] These modifications aim to alter the peptide's interaction with opioid receptors, potentially affecting its activity and selectivity.
Relevance: [D-1-Nal(4)]-Endomorphin-2 and [D-2-Nal(4)]-Endomorphin-2 exhibit interesting pharmacological profiles. While displaying reduced affinity for the μ-opioid receptor compared to Endomorphin-2, they act as weak antagonists in the guinea pig ileum assay and can partially reverse Endomorphin-2-induced antinociception in vivo. [ [], [] ] These findings suggest that subtle modifications at position 4 can significantly impact the pharmacological profile of Endomorphin-2 and highlight the potential for developing novel opioid receptor antagonists based on its structure.
[Dmt(1), D-1-Nal(4)]Endomorphin-2, [Dmt, D-2-Nal(4)]Endomorphin-1, and [Dmt, D-2-Nal(4)]Endomorphin-2
Compound Description: These synthetic analogs of Endomorphin-2 incorporate 2,6-dimethyltyrosine (Dmt) in place of Tyr1 and either D-1-Nal or D-2-Nal in position 4. [ [], [] ] These modifications aim to enhance the antagonist properties observed with single substitutions at position 4.
Relevance: These modifications result in compounds with potent and selective μ-opioid receptor antagonist properties. [ [], [] ] Notably, [Dmt(1), D-2-Nal(4)]Endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]Endomorphin-2 (Antanal-2) display high potency in blocking μ-opioid receptor binding and reversing μ-opioid agonist-induced analgesia. [ [] ] These findings further demonstrate the potential for developing novel opioid receptor antagonists based on the structure of Endomorphin-2.
[N-allyl-Dmt(1)]Endomorphin-2 (TL-319)
Compound Description: [N-allyl-Dmt(1)]Endomorphin-2 (TL-319) is a synthetic analog of Endomorphin-2 where the N-terminal tyrosine is replaced with N-allyl-2′,6′-dimethyltyrosine (N-allyl-Dmt). [ [] ] This modification confers potent and selective μ-opioid receptor antagonist properties.
Relevance: TL-319 effectively reverses ethanol-induced increases in GABAergic neurotransmission in the hippocampus, highlighting its potential as a candidate compound for treating ethanol addiction. [ [] ] This finding underscores the potential for developing novel therapeutic agents based on the structure of Endomorphin-2.
Deoxycholic-Tyr-Pro-Phe(pCl)-Phe-OH and Deoxycholic-Tyr-Pro-Phe(pF)-Phe-OH
Compound Description: These are synthetic analogs of Endomorphin-2 conjugated to deoxycholic acid at the N-terminus and featuring modifications at the para position of the phenylalanine residues (pCl: para-chloro, pF: para-fluoro). [ [] ] These modifications aim to influence the peptides' interaction with opioid receptors and potentially enhance their stability or bioavailability.
Relevance: While these analogs show minimal effects on the spontaneous contractility of longitudinal muscle preparations from the guinea pig ileum, they significantly reduce acetylcholine-induced contractility. [ [] ] Interestingly, the inhibitory effects are enhanced in the presence of naloxone, suggesting a complex interaction with opioid receptors that warrants further investigation. [ [] ]
[d-1-Nal(3)]Morphiceptin and [d-2-Nal(3)]Morphiceptin
Compound Description: These are synthetic analogs of morphiceptin (Tyr-Pro-Phe-Pro-NH2), a μ-opioid receptor agonist. [ [] ] They feature substitutions at position 3 with either d-1-Nal or d-2-Nal, aiming to alter their interaction with opioid receptors and potentially influence their activity and selectivity.
Relevance: While [d-1-Nal(3)]Morphiceptin acts as a potent agonist, [d-2-Nal(3)]Morphiceptin exhibits antagonistic properties at the μ-opioid receptor. [ [] ] These findings highlight the critical role of the amino acid at position 3 in determining the pharmacological profile of opioid peptides and suggest that modifications at this position can lead to the development of novel opioid receptor ligands.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Emericellin is a xanthone that is xanthen-9-one bearing hydroxymethyl, 3,3-dimethylallyloxy, methyl, 3,3-dimethylallyl and hydroxy groups at positions 1, 2, 3, 5 and 8 respectively. A secondary metabolite produced by Aspergillus nidulans. It has a role as a metabolite. It is a member of xanthones, an aromatic ether and a member of phenols.
Emedastine Difumarate is the difumarate salt form of emedastine, a second generation, selective histamine H1 receptor antagonist with anti-allergic activity. Emedastine reversibly and competitively blocks histamine by binding to H1 receptors, thus blocking its downstream activity. As a result, this agent interferes with mediator release from mast cells either by inhibiting calcium ion influx across mast cell/basophil plasma membrane or by inhibiting intracellular calcium ion release within the cells. In addition, emedastine may also inhibit the late-phase allergic reaction mediated through leukotrienes or prostaglandins, or by producing an anti-platelet activating factor effect. Upon ocular administration, emedastine causes a dose-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva. Emedastine does not affect adrenergic, dopamine, or serotonin receptors.
Emetine is a pyridoisoquinoline comprising emetam having methoxy substituents at the 6'-, 7'-, 10- and 11-positions. It is an antiprotozoal agent and emetic. It inhibits SARS-CoV2, Zika and Ebola virus replication and displays antimalarial, antineoplastic and antiamoebic properties. It has a role as an antiprotozoal drug, a plant metabolite, an antiviral agent, an emetic, a protein synthesis inhibitor, an antimalarial, an antineoplastic agent, an autophagy inhibitor, an antiinfective agent, an expectorant, an anticoronaviral agent and an antiamoebic agent. It is a pyridoisoquinoline and an isoquinoline alkaloid. It is functionally related to a cephaeline. It is a conjugate base of an emetine(2+). It derives from a hydride of an emetan. Emetine is a natural product found in Alangium salviifolium, Hedera helix, and other organisms with data available. Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04) The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Emicerfont is an aromatic amine and a tertiary amino compound. Emicerfont has been used in trials studying the diagnostic and treatment of Social Anxiety Disorder and Irritable Bowel Syndrome (IBS).
Emetine dihydrochloride hydrate is a hydrate that is the monohydrate of the dihydrochloride salt of emetine. It has a role as an antimalarial, an antineoplastic agent, an antiprotozoal drug, an antiviral agent, an autophagy inhibitor, an emetic, a protein synthesis inhibitor and an anticoronaviral agent. It is a hydrate and a hydrochloride. It contains an emetine dihydrochloride.
Emetine is a pyridoisoquinoline comprising emetam having methoxy substituents at the 6'-, 7'-, 10- and 11-positions. It is an antiprotozoal agent and emetic. It inhibits SARS-CoV2, Zika and Ebola virus replication and displays antimalarial, antineoplastic and antiamoebic properties. It has a role as an antiprotozoal drug, a plant metabolite, an antiviral agent, an emetic, a protein synthesis inhibitor, an antimalarial, an antineoplastic agent, an autophagy inhibitor, an antiinfective agent, an expectorant, an anticoronaviral agent and an antiamoebic agent. It is a pyridoisoquinoline and an isoquinoline alkaloid. It is functionally related to a cephaeline. It is a conjugate base of an emetine(2+). It derives from a hydride of an emetan. Emetine is a natural product found in Alangium salviifolium, Hedera helix, and other organisms with data available. Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04) The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.
Emicoron is a multi-targeting G4 ligand. Emicoron showed Strong Antitumor Efficacy against Advanced Models of Human Colon Cancer. EMICORON showed a marked therapeutic efficacy, as it inhibited the growth of patient-derived xenografts (PDX) and orthotopic colon cancer and strongly reduced the dissemination of tumor cells to lymph nodes, intestine, stomach, and liver. EMICORON had an unprecedented antitumor activity warranting further studies of EMICORON-based combination treatments.